molecular formula C8H9NO2 B021276 5-Ethylpicolinic acid CAS No. 770-08-1

5-Ethylpicolinic acid

Cat. No. B021276
CAS RN: 770-08-1
M. Wt: 151.16 g/mol
InChI Key: SHCDHIRSCJOUBW-UHFFFAOYSA-N
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Description

5-Ethylpicolinic acid is a chemical compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 . It is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan .


Molecular Structure Analysis

5-Ethylpicolinic acid contains a total of 20 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .


Physical And Chemical Properties Analysis

5-Ethylpicolinic acid is a solid substance . The storage temperature is recommended to be between 2-8°C in a dry, sealed environment .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemistry , specifically Acid-Base Reactions .

Summary of the Application

5-Ethylpicolinic acid, like other acids, can participate in acid-base reactions. These reactions are essential in both biochemistry and industrial chemistry .

Methods of Application or Experimental Procedures

In an acid-base reaction, an acid donates a proton (H+) and a base accepts a proton. The exact procedures would depend on the specific reaction being studied .

Results or Outcomes

The outcomes of these reactions can vary widely, but they often result in the formation of a salt and water, especially in reactions involving a strong acid and a strong base .

Modified Nucleic Acids

Specific Scientific Field

This application falls under the field of Biotechnology and Genetic Engineering , specifically in the creation of Modified Nucleic Acids or Xeno Nucleic Acids (XNAs) .

Summary of the Application

Modified nucleic acids, including potentially 5-Ethylpicolinic acid, offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics .

Methods of Application or Experimental Procedures

The exact methods of application would depend on the specific therapeutic or biotechnological application being pursued. Generally, this involves chemical synthesis of the modified nucleic acid, followed by incorporation into a biological system .

Results or Outcomes

Several therapeutics based on modified nucleic acids have recently been approved and many more are under clinical evaluation. XNAs can provide increased biostability and are now increasingly amenable to in vitro evolution, accelerating lead discovery .

For instance, it could be used in the synthesis of other complex molecules in Organic Chemistry . It could also be used as a building block in Material Science for the development of new materials . In Pharmaceutical Sciences , it could be used in the synthesis of new drugs .

For instance, it could be used in the synthesis of other complex molecules in Organic Chemistry . It could also be used as a building block in Material Science for the development of new materials . In Pharmaceutical Sciences , it could be used in the synthesis of new drugs .

Safety And Hazards

The safety information for 5-Ethylpicolinic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-ethylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCDHIRSCJOUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227814
Record name Picolinic acid, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylpicolinic acid

CAS RN

770-08-1
Record name 5-Ethylpicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinic acid, 5-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinic acid, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
VV Mishchenko, AK Starostina, II Stroganova… - Pharmaceutical …, 1976 - Springer
Spectrophotometric analysis of the products of oxidative ammonolysis in the production of nicotinic acid Page 1 4. W. Mayer, S. Erbe, and R. Voigt, Pharmazie, 27, 32 (1972). 5. SA …
Number of citations: 3 link.springer.com
RD Stipanovic, LS Puckhaber, J Liu, AA Bell - Toxicon, 2011 - Elsevier
… Thus, phytotoxicity increased in the order of picolinic acid < 5-ethylpicolinic acid < 5-propylpicolinic acid < 5-butylpicolinic acid (ie, fusaric acid) < 5-pentylpicolinic acid. However, 5-…
Number of citations: 43 www.sciencedirect.com
AN Kost, PB Terent'ev, LA Golovleva… - Pharmaceutical …, 1967 - Springer
… (II) acids with hydrogen peroxide in acetic acid [3], we have prepared their N-oxides (III and IV), nitration of which led to 4-nitropicolinic acid-N-oxide (V) and 4-nitro-5-ethylpicolinic acid …
Number of citations: 7 link.springer.com
NA Hughes, H Rapoport - Journal of the American Chemical …, 1958 - ACS Publications
… the structural assignments VII and Via madeabove, it wás desirable to degrade thedesethylalstyrine (VII) to the corresponding o-aminopropiophenone (VIII) and 5ethylpicolinic acid …
Number of citations: 61 pubs.acs.org
H Rapoport, RJ Windgassen Jr… - Journal of the …, 1960 - ACS Publications
… 4-methyl-5ethylpicolinic acid rather than the isomeric 4ethyl-5-methylpicolinic acid. … To identify the picolinic acid, CgHnNO», positively as Illb, 4-methyl-5-ethylpicolinic acid was …
Number of citations: 71 pubs.acs.org
G Tsukamoto, K Yoshino, T Kohno… - Journal of Medicinal …, 1980 - ACS Publications
… 5-Methylpicolinic acid,18 5-ethylpicolinic acid,19 6methylnicotinic acid,20 and 6-chloropicolinic acid (mp 190 C) were prepared by the oxidation (Se02 or KMn04) of picoline derivatives. …
Number of citations: 99 pubs.acs.org
G Leclerc, JC Bizec, N Bieth… - Journal of Medicinal …, 1980 - ACS Publications
… 5-Methylpicolinic acid,18 5-ethylpicolinic acid,19 6methylnicotinic acid,20 and 6-chloropicolinic acid (mp 190 C) were prepared by the oxidation (Se02 or KMn04) of picoline derivatives. …
Number of citations: 25 pubs.acs.org
CJ Donahue, RD Archer - Inorganic Chemistry, 1977 - ACS Publications
… 5-Ethylpicolinic acid was prepared by the method of Jerchel, … sublimation of 5-ethylpicolinic acid at a temperature slightly … for the preparation of 5-ethylpicolinic acid.6 The reaction of …
Number of citations: 15 pubs.acs.org
H Rapoport, RJ Windgassen, NA Hughes… - Journal of the …, 1959 - ACS Publications
JA Zderic, H. Carpió and HJ Ringold, ibid., 81, 432 (1959); J. Fried, GE Arth and LH Sarett, ibid., 81, 1235 (1959); C. H, Robinson, O. Gnoj and EP Oliveto, J. Org, Chem., 24, 121 (1959). …
Number of citations: 12 pubs.acs.org
LN Yakhontov, EI Lapan, MV Rubtsov - Chemistry of Heterocyclic …, 1967 - Springer
… esterification of the 5ethylpicolinic acid formed [2]. The reaction of the ester II with hydrazine hydrate in boiling ethanol gave a 96% yield of the hydrazide of 5-ethylpicolinic acid (III). …
Number of citations: 1 link.springer.com

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